2,3-Dichloro-1,1,1-trifluoropropane

説明

Systematic Nomenclature and Common Research Identifiers

The unique chemical structure of 2,3-dichloro-1,1,1-trifluoropropane is identified globally through standardized naming conventions and registry numbers. These identifiers are crucial for accurate communication in research, industry, and regulatory contexts.

IUPAC Name: this compound

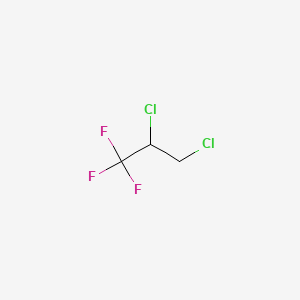

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. According to IUPAC nomenclature, the name this compound precisely describes the molecule's structure. nih.govnist.gov It indicates a three-carbon propane (B168953) backbone, with two chlorine atoms attached to the second and third carbon atoms and three fluorine atoms on the first carbon atom.

Synonyms and Abbreviated Notations

In various contexts, this compound is known by several synonyms and abbreviations. These include HCFC-243db and R-243db. nih.govcymitquimica.com The "HCFC" designation indicates that it is a hydrochlorofluorocarbon, a class of compounds containing hydrogen, chlorine, fluorine, and carbon. Other synonyms found in chemical literature and databases include 1,1,1-Trifluoro-2,3-dichloropropane and 1,2-Dichloro-3,3,3-trifluoropropane. cymitquimica.comchemspider.com

CAS Registry Number: 338-75-0

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for this compound is 338-75-0. nih.govnist.govchemicalbook.com This number is a definitive, internationally recognized identifier that avoids the ambiguity of chemical names and is widely used in scientific literature, databases, and regulatory compliance.

Structural Isomerism within Dichlorotrifluoropropanes

Isomers are molecules that have the same molecular formula but different arrangements of atoms. For the molecular formula C₃H₃Cl₂F₃, several structural isomers exist, including this compound. These isomers, while sharing the same types of atoms, exhibit distinct physical and chemical properties due to their different structures.

Positional Isomers

Positional isomers have the same carbon skeleton and the same functional groups, but the position of the functional groups on the carbon skeleton differs. Key positional isomers of this compound include:

2,2-Dichloro-1,1,1-trifluoropropane (B55083): In this isomer, both chlorine atoms are attached to the second carbon atom. nih.govuni.lu Its CAS Registry Number is 7126-01-4. nih.gov

3,3-Dichloro-1,1,1-trifluoropropane: Here, both chlorine atoms are located on the third carbon atom. nih.gov It is identified by the CAS Registry Number 460-69-5. synquestlabs.comintlab.org

Other potential positional isomers would involve different arrangements of the fluorine and chlorine atoms on the propane chain, such as 1,1-dichloro-1,2,2-trifluoropropane. epa.gov

Table of Dichlorotrifluoropropane Isomers

| Isomer Name | Molecular Formula | CAS Registry Number |

|---|---|---|

| This compound | C₃H₃Cl₂F₃ | 338-75-0 nih.govnist.govchemicalbook.com |

| 2,2-Dichloro-1,1,1-trifluoropropane | C₃H₃Cl₂F₃ | 7126-01-4 nih.gov |

Methodological Approaches for Isomeric Differentiation

Distinguishing between these isomers is essential for quality control, research, and ensuring the correct compound is used for a specific application. Several analytical techniques are employed for this purpose:

Chromatographic Methods: Techniques like gas chromatography (GC) are effective in separating isomers based on differences in their boiling points and interactions with the stationary phase of the chromatography column. researchgate.netnih.gov For instance, the separation of cis- and trans-isomers of similar compounds has been successfully achieved using specialized GC columns. researchgate.net Thin-layer chromatography (TLC) has also been used to separate isomers of other complex organic molecules. nih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the differentiation of isomers based on their unique signal patterns. docbrown.info

Mass Spectrometry (MS): While isomers have the same molecular weight, their fragmentation patterns upon ionization in a mass spectrometer can differ, providing a basis for identification. nist.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of bonds within a molecule are sensitive to its structure. IR spectroscopy can distinguish between isomers by their characteristic absorption bands corresponding to the stretching and bending of C-H, C-Cl, and C-F bonds. arabjchem.org

These analytical methods, often used in combination, provide a robust framework for the unambiguous identification and characterization of this compound and its isomers.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3-dichloro-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl2F3/c4-1-2(5)3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMGASHUZRHZBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870507 | |

| Record name | 2,3-Dichloro-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338-75-0 | |

| Record name | 2,3-Dichloro-1,1,1-trifluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2,3-dichloro-1,1,1-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichloro-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloro-1,1,1-trifluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature, Isomerism, and Conformational Analysis of 2,3 Dichloro 1,1,1 Trifluoropropane

Conformational Landscape and Energetics of 2,3-Dichloro-1,1,1-trifluoropropane

Identification of Stable Conformers (e.g., Gauche and Trans Forms)

Rotation around the C1-C2 bond leads to three staggered conformers that represent energy minima. These are typically designated as trans (or anti) and gauche conformers. In the context of this compound, these conformers are distinguished by the dihedral angle between the two chlorine atoms.

Trans (or Anti) Conformer: In this arrangement, the two chlorine atoms are positioned at a 180° dihedral angle to each other, minimizing steric repulsion between these bulky groups.

Gauche Conformers: Two gauche conformers exist, which are mirror images of each other (enantiomers). In these forms, the dihedral angle between the chlorine atoms is approximately 60°.

Due to the chiral center at the C2 position, there are two enantiomers of this compound, (R)- and (S)-2,3-dichloro-1,1,1-trifluoropropane. For each enantiomer, three stable conformers (one trans and two gauche) can be identified.

Theoretical Prediction and Experimental Verification of Conformational Preferences

In the absence of direct experimental data for this compound, computational chemistry, particularly density functional theory (DFT) calculations, serves as a powerful tool to predict conformational preferences. Such studies on similar halogenated propanes have demonstrated excellent agreement with experimental techniques like vibrational spectroscopy (infrared and Raman) and gas-phase electron diffraction.

A theoretical study on the analogous molecule, 2,3-dichloro-1-propanol, revealed the existence of multiple stable conformers and provided insights into their relative energies. researchgate.net Applying a similar theoretical approach to this compound would involve optimizing the geometries of the possible conformers and calculating their relative energies. It is anticipated that the trans conformer, which minimizes the steric repulsion between the two chlorine atoms, would be the most stable. The gauche conformers would be expected to be slightly higher in energy due to the closer proximity of the chlorine atoms.

Table 1: Predicted Relative Energies of this compound Conformers (Illustrative)

| Conformer | Dihedral Angle (Cl-C1-C2-Cl) | Predicted Relative Energy (kcal/mol) |

| Trans | ~180° | 0.00 |

| Gauche 1 | ~60° | 1.5 - 2.5 |

| Gauche 2 | ~-60° | 1.5 - 2.5 |

Note: The energy values presented in this table are illustrative and based on general principles of conformational analysis and data from analogous molecules. Actual values would require specific computational studies.

Experimental verification of these theoretical predictions could be achieved through spectroscopic methods. For instance, in the vibrational spectrum, distinct bands corresponding to the different conformers would be expected. The relative intensities of these bands could be used to estimate the population of each conformer at a given temperature.

Intramolecular Interactions Governing Conformational Stability

The conformational stability of this compound is primarily governed by a balance of several intramolecular interactions:

Steric Repulsion: This is the repulsive force between the electron clouds of non-bonded atoms or groups. The significant steric strain between the two bulky chlorine atoms is the primary reason for the predicted higher stability of the trans conformer over the gauche conformers.

Hyperconjugation: This involves the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital. In the trans conformer, there can be stabilizing hyperconjugative interactions between the C-H bonding orbitals and the anti-periplanar C-Cl antibonding orbitals. The extent of these interactions can vary between the different conformers, contributing to their energy differences.

Intramolecular Hydrogen Bonding: While not a dominant interaction in this molecule, weak C-H···F or C-H···Cl interactions might play a minor role in influencing the conformational preferences.

A comprehensive understanding of the conformational landscape of this compound necessitates dedicated high-level computational studies, ideally corroborated by experimental data from techniques such as microwave or vibrational spectroscopy.

Advanced Synthetic Methodologies and Reaction Pathways for 2,3 Dichloro 1,1,1 Trifluoropropane

Precursor-Based Synthesis Routes

The synthesis of 2,3-dichloro-1,1,1-trifluoropropane predominantly follows two main precursor-based pathways: the reaction of halogenated ethanes and the halogenation of unsaturated propene derivatives.

Carbene Synthesis from Halogenated Ethanes (e.g., 2,2-Dichloro-1,1,1-trifluoroethane (B1218200), HCFC-123)

A significant route to producing this compound involves the use of 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) as a starting material. This method proceeds via a carbene synthesis pathway. google.com The process can be broadly categorized into two approaches for carbene generation: liquid-phase generation utilizing a phase transfer catalyst and a base, and gas-phase (or vapor-phase) generation through high-temperature pyrolysis. google.com In a described two-step process, the carbene formed from HCFC-123 reacts with a methyl halide, such as methyl chloride, leading to the formation of this compound. google.com This intermediate can then be isolated or used in subsequent reactions. google.com

Halogenation of Unsaturated Fluorinated Propene Derivatives (e.g., 3,3,3-Trifluoropropene (B1201522), 1243zf)

Another key synthetic strategy is the direct halogenation of unsaturated fluorinated propene derivatives, with 3,3,3-trifluoropropene (also known as HFO-1243zf) being a primary example. This method involves the addition of chlorine across the double bond of the propene to yield this compound. While this method is acknowledged, detailed, publicly accessible research on the specific conditions and catalysts that optimize this transformation is not as extensively documented as the carbene route.

Catalytic Approaches in Synthesis

The efficiency and selectivity of the synthesis of this compound are heavily reliant on the catalytic systems employed. Various catalysts have been identified, though comprehensive studies detailing their specific roles and optimization are not widely available.

Role of Specific Catalysts (e.g., Activated Carbon, Alumina (B75360), Transition Metal Oxides, Phosphorus Pentachloride, Phase Transfer Catalysts)

Several types of catalysts are implicated in the synthesis of HFC-243db and related fluorinated compounds.

Activated Carbon: In some fluorination processes, activated carbon is used as a catalyst support. For instance, a CrF3/C catalyst has been used in the synthesis of related fluorinated propanes, suggesting its potential applicability.

Alumina: Alumina (Al₂O₃) is a common support for various catalysts, including those used in hydrofluorocarbon synthesis. tue.nl Its properties, such as high surface area and thermal stability, make it a suitable carrier for active catalytic species.

Transition Metal Oxides: These catalysts are relevant in the synthesis of chlorinated and fluorinated hydrocarbons. Their catalytic activity is often linked to their redox properties and surface acidity.

Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is a well-known chlorinating agent. chemguide.co.uk In principle, it can be used to chlorinate organic compounds, including those containing hydroxyl groups, which could be intermediates in certain synthetic pathways. chemguide.co.uk

Phase Transfer Catalysts (PTC): In the liquid-phase carbene synthesis from HCFC-123, phase transfer catalysts are crucial. google.com They facilitate the transfer of reactants between immiscible phases (e.g., an aqueous base and an organic substrate), enabling the reaction to proceed.

Optimization of Catalytic Efficiency and Selectivity for this compound Formation

Achieving high catalytic efficiency and selectivity is paramount for the industrial viability of this compound production. This involves minimizing the formation of byproducts and maximizing the conversion of the starting material to the desired product. However, specific, publicly documented research detailing the systematic optimization of catalysts for this particular compound, including comparative studies of different catalytic systems and the impact of catalyst preparation methods on performance, is limited.

Reaction Conditions and Process Optimization

The optimization of reaction conditions is a critical aspect of developing an efficient and economical synthesis process. This includes parameters such as temperature, pressure, and the molar ratio of reactants.

For the gas-phase carbene synthesis involving pyrolysis, temperatures can range from approximately 400°C to 950°C, with a more preferred range of 500°C to 900°C, and an even more specific range of 700°C to 800°C cited in some patents. google.com The reaction can be carried out in a suitable reactor, such as one made of Monel. google.com

Hypothetical Data Table for Process Optimization:

| Run | Catalyst | Temperature (°C) | Pressure (bar) | Molar Ratio (Reactant A:Reactant B) | Yield (%) | Selectivity (%) |

| 1 | Catalyst X | 350 | 5 | 1:1.2 | Data not available | Data not available |

| 2 | Catalyst X | 400 | 5 | 1:1.2 | Data not available | Data not available |

| 3 | Catalyst Y | 350 | 10 | 1:1.5 | Data not available | Data not available |

The absence of such detailed, comparative data underscores a gap in the publicly accessible scientific literature, hindering a complete and authoritative analysis of the advanced synthetic methodologies for this compound.

Temperature and Pressure Control in Liquid and Vapor Phase Reactions

The synthesis of this compound can be conducted under a range of temperatures and pressures, tailored to the specific reaction phase and synthetic route.

In liquid phase reactions , such as the fluorination of pentachloropropane, temperatures can range from 30°C to 200°C, with a preferred range of 50°C to 150°C. amarequip.com The pressure is typically maintained above 2 bar, with an advantageous range of 4 to 50 bar, and more specifically between 5 and 25 bar. amarequip.com For continuous flow liquid phase processes, temperatures may be set between 30°C and 150°C, with pressures from 5 to 50 bar. google.com

For vapor phase reactions , particularly those involving carbene generation through pyrolysis, significantly higher temperatures are required. google.com High-temperature pyrolysis is generally carried out between 500°C and 900°C, with a more preferred range of 700°C to 800°C. google.com In gas-phase fluorination reactions, such as the conversion of HCFC-243db to other fluorinated compounds, the temperature is typically maintained between 200°C and 450°C, with pressures ranging from 3 to 20 bars. google.com

The table below summarizes the typical temperature and pressure ranges for different reaction phases.

| Reaction Phase | Temperature Range (°C) | Pressure Range (bar) | Synthetic Route Context |

| Liquid Phase | 30 - 200 | 2 - 50 | Fluorination of pentachloropropanes amarequip.com |

| Liquid Phase | 30 - 150 | 5 - 50 | Continuous Flow Synthesis google.com |

| Vapor Phase | 500 - 900 | - | Carbene Generation via Pyrolysis google.com |

| Vapor Phase | 200 - 450 | 3 - 20 | Gas-Phase Fluorination google.com |

Solvent Effects and Diluent Utilization

The choice of solvent can significantly influence the outcome of liquid phase reactions for the synthesis of this compound. In processes involving carbene generation in the liquid phase, the solvent system is crucial. For instance, in reactions utilizing a base, water can be an effective solvent for inorganic bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). google.com For organometallic reagents such as butyllithium (B86547) (Bu-Li), non-polar aprotic solvents like hexane (B92381) and cyclohexane (B81311) are employed. google.com

In some liquid-phase fluorination processes, the reaction can be conducted in an organic medium, with the option of using a solvent to achieve a dilution ratio of 20% to 80%. amarequip.com The use of a diluent can help to control the reaction temperature, improve mixing, and in some cases, enhance the selectivity towards the desired product. The specific effects of the solvent on reaction kinetics and selectivity are a key area of process optimization.

Continuous Flow Processes for Enhanced Production

Continuous flow chemistry has emerged as a highly effective approach for the production of fluorinated compounds, offering improved safety, efficiency, and scalability compared to traditional batch processes. mit.eduajinomoto.com The synthesis of this compound and its derivatives can be advantageously carried out in continuous flow reactors. google.com

Various types of continuous flow reactors are suitable for these processes, including Pipe Flow Reactors (PFR), Continuous Stirred Tank Reactors (CSTR), and microreactors. amarequip.comgoogle.com For instance, a continuous flow process for the synthesis of this compound can be operated at temperatures between 30°C and 150°C and pressures from 5 to 50 bar, with residence times ranging from 1 to 60 minutes. google.com The use of materials resistant to corrosion, such as Hastelloy-C, Inconel, or Monel, is often necessary, especially when handling corrosive reagents like hydrogen fluoride (B91410). epo.org

Continuous flow systems allow for precise control over reaction parameters, leading to higher yields and better product quality. ajinomoto.com They are particularly well-suited for handling highly reactive intermediates and exothermic reactions in a safer manner. ajinomoto.com

Reaction Mechanisms and Intermediate Characterization

A deep understanding of the reaction mechanisms and the nature of intermediates is fundamental to optimizing the synthesis of this compound and controlling the formation of byproducts.

Mechanistic Insights into Carbene Formation and Subsequent Reactions

A key synthetic route to this compound involves the generation of a carbene intermediate. google.com Specifically, dichlorocarbene (B158193) (CCl2) can be generated from precursors like chloroform (B151607) (CHCl3) through alpha-elimination in the presence of a base. wikipedia.org

In one patented method, this compound is synthesized via a carbene route starting from 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123). google.com The proposed mechanism involves the in-situ formation of a carbene, which then reacts with methyl chloride (CH3Cl) to yield the target molecule with the elimination of hydrogen chloride (HCl). google.com The reaction can be summarized as follows:

CF3-CHCl2 (HCFC-123) + CH3Cl → CF3-CHCl-CH2Cl (HCFC-243db) + HCl google.com

The carbene, once formed, is a highly reactive species that can undergo various reactions, including insertion into C-H bonds and addition to double bonds. The stereochemistry of the final product in reactions with alkenes is often retained from the starting material, indicating a concerted reaction mechanism for singlet carbenes. youtube.com

Halogen Exchange and Dehydrohalogenation Pathways

Halogen exchange and dehydrohalogenation are important reaction pathways in the synthesis and subsequent transformation of this compound. Halogen exchange reactions, such as the Swarts and Finkelstein reactions, are fundamental in organofluorine chemistry for the interconversion of haloalkanes. While direct evidence for halogen exchange in the primary synthesis of this compound is not extensively detailed in the provided sources, it is a plausible mechanism in fluorination and chlorination steps.

Dehydrohalogenation, the removal of a hydrogen halide, is a key step in the production of unsaturated compounds from this compound. Specifically, the dehydrochlorination of this compound is a method to produce 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf), another valuable fluorinated olefin. google.com This elimination reaction is typically promoted by a base or can occur at high temperatures. The dehydrochlorination of related chlorofluorocarbons is also a known industrial process. patsnap.com

Identification and Control of Reaction Intermediates and Undesired Byproducts

In the carbene-mediated synthesis, the primary intermediate is the carbene itself, which is typically generated and consumed in situ due to its high reactivity. google.com In other synthetic routes, such as the multi-step conversion of pentachloropropanes, a variety of chlorinated and fluorinated propanes and propenes can be formed as intermediates and byproducts. amarequip.comgoogle.com

Strategies for Yield Enhancement and Side Reaction Suppression in the Synthesis of this compound

The efficient synthesis of this compound (HCFC-243db) is contingent on maximizing the product yield while minimizing the formation of undesirable byproducts. Research and industrial processes have explored various strategies to achieve this, primarily focusing on the optimization of reaction conditions and the selection of appropriate catalysts for the key synthetic routes. The two principal pathways for the synthesis of this compound are the direct chlorination of 3,3,3-trifluoropropene and a carbene-based approach starting from 2,2-dichloro-1,1,1-trifluoroethane.

Chlorination of 3,3,3-Trifluoropropene

The direct chlorination of 3,3,3-trifluoropropene is a common method for producing this compound. The success of this method hinges on controlling the reaction to favor the desired addition of chlorine across the double bond while suppressing side reactions such as substitution and over-chlorination.

Catalyst Selection and Reaction Phase

The choice of catalyst and reaction phase (liquid or gas) is a critical factor in influencing the yield and selectivity of the chlorination reaction.

Gas-Phase Catalysis: In the gas phase, a variety of catalysts can be employed to facilitate the reaction between 3,3,3-trifluoropropene and chlorine. Commonly used catalysts include activated carbon, alumina, and various transition metal oxides. Activated carbon is often favored due to its low cost, high surface area, and stability under reaction conditions. The reaction can also be conducted in the presence of the product, this compound, which can act as a solvent and help to manage the reaction exotherm by boiling.

Liquid-Phase Catalysis: The liquid-phase reaction can be carried out using catalysts such as iron powder, iron halides (e.g., ferric chloride), copper halides (e.g., cupric chloride), and peroxides like benzoyl peroxide or di-t-butyl peroxide. The liquid phase allows for good heat control, which is important as the chlorination reaction is exothermic.

Photochemical Chlorination: An alternative approach is the use of photochemical methods, where the reaction is initiated by ultraviolet (UV) radiation. This method can be performed in either the gas or liquid phase and can be used in conjunction with the aforementioned catalysts to enhance selectivity.

Suppression of Side Reactions

The primary side reactions in the chlorination of 3,3,3-trifluoropropene include the formation of over-chlorinated propanes and isomeric dichlorinated products. The formation of these byproducts can be minimized by carefully controlling the molar ratio of the reactants. By using a stoichiometric or slight excess of 3,3,3-trifluoropropene relative to chlorine, the probability of multiple chlorination events on a single molecule is reduced. Temperature and pressure control are also vital in managing selectivity.

Carbene-Based Synthesis

A more advanced route to this compound involves the generation of a carbene intermediate from a precursor such as 2,2-dichloro-1,1,1-trifluoroethane. This method offers a different set of parameters to control for yield enhancement. nih.gov

Liquid-Phase Carbene Generation: In this approach, a carbene is generated in the liquid phase from 2,2-dichloro-1,1,1-trifluoroethane using a base and a phase transfer catalyst (PTC). nih.gov The PTC facilitates the transfer of the base to the organic phase where it can react to form the carbene, which then reacts further to produce this compound. The efficiency of this process is dependent on the choice of the base, the PTC, the solvent system, and the reaction temperature.

Gas-Phase Carbene Generation: Alternatively, the carbene can be generated in the gas phase via high-temperature pyrolysis of the precursor. nih.gov The highly reactive carbene then undergoes subsequent reactions to form the desired product. The yield and selectivity in this process are influenced by the pyrolysis temperature, residence time in the reactor, and the presence of any other reactive species. A key advantage of this method is the potential for a continuous process.

Detailed Research Findings

Below is a summary of the synthetic strategies and the key parameters influencing the yield and suppression of side reactions.

| Synthetic Strategy | Reaction Phase | Key Parameters for Yield Enhancement | Common Side Reactions/Byproducts |

| Direct Chlorination of 3,3,3-trifluoropropene | Gas or Liquid | - Catalyst selection (e.g., activated carbon, metal halides) - Control of reactant molar ratios - Temperature and pressure optimization - Use of photochemical initiation (UV light) | - Over-chlorinated propanes - Isomeric dichlorinated propanes |

| Carbene-based synthesis from 2,2-dichloro-1,1,1-trifluoroethane | Liquid | - Choice of base and phase transfer catalyst - Solvent system selection - Reaction temperature control | - Unreacted starting material - Products from carbene self-reaction |

| Carbene-based synthesis from 2,2-dichloro-1,1,1-trifluoroethane | Gas | - Pyrolysis temperature - Reactor residence time - Quenching of reactive intermediates | - Thermal decomposition products - Isomeric rearrangement products |

Spectroscopic and Advanced Analytical Characterization of 2,3 Dichloro 1,1,1 Trifluoropropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the structure of 2,3-Dichloro-1,1,1-trifluoropropane, a molecule with a complex arrangement of hydrogen, fluorine, and carbon atoms. oxinst.com

The ¹H NMR spectrum of this compound, despite having only three hydrogen atoms, presents a surprisingly complex pattern due to spin-spin coupling. oxinst.com The protons on the chlorinated carbons exhibit distinct chemical shifts and coupling constants, which are influenced by the neighboring chlorine and trifluoromethyl groups. The signal for the proton at the C-2 position is split by the adjacent proton and the fluorine atoms, resulting in a complex multiplet. Similarly, the protons at the C-3 position show splitting from the proton at C-2. This intricate splitting pattern, while challenging to interpret for the untrained eye, provides a unique fingerprint for the molecule. oxinst.com For instance, the signal for the methine proton (CH) is typically found further downfield compared to the methylene (B1212753) protons (CH2) due to the differing electronic environments.

A detailed analysis of the coupling constants can reveal the dihedral angles between the protons, offering insights into the molecule's preferred conformation. The vicinal coupling constants (³JHH) are particularly informative in this regard.

Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is an exceptionally useful and straightforward technique for characterizing this compound. oxinst.comwikipedia.org The three fluorine atoms of the CF₃ group are chemically equivalent and thus give rise to a single signal in the ¹⁹F NMR spectrum. wikipedia.org However, this signal is split into a doublet by the adjacent proton on C-2, providing clear evidence of the H-C-C-F connectivity.

The chemical shift of the CF₃ group is a key identifier. wikipedia.org For organofluorine compounds, trifluoromethyl groups typically resonate in a specific region of the ¹⁹F NMR spectrum, generally between -50 and -70 ppm relative to a standard reference like CFCl₃. wikipedia.org This distinct chemical shift, combined with the observed coupling to the vicinal proton, provides unambiguous confirmation of the trifluoromethyl group's presence and its position within the molecule. wikipedia.orghuji.ac.il The large chemical shift dispersion in ¹⁹F NMR makes it a highly sensitive technique for detecting and identifying fluorine-containing compounds. wikipedia.org

¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each of the three carbon atoms in the molecule is in a unique chemical environment and therefore produces a distinct signal in the ¹³C NMR spectrum. libretexts.org

The carbon of the trifluoromethyl group (C-1) is readily identified by its characteristic chemical shift and its coupling to the three attached fluorine atoms, which splits the signal into a quartet. oxinst.com The carbons bonded to chlorine (C-2 and C-3) also exhibit distinct chemical shifts influenced by the electronegativity of the attached halogens. The C-2 carbon, being bonded to both a chlorine atom and the electron-withdrawing trifluoromethyl group, will have a different chemical shift compared to the C-3 carbon, which is bonded to two chlorine atoms. Decoupling the spectrum from protons simplifies the signals, but coupling to fluorine atoms remains, providing valuable structural information. oxinst.com

| Carbon Position | Expected Chemical Shift Range (ppm) | Multiplicity (Coupled to ¹⁹F) |

| C-1 (-CF₃) | ~125 | Quartet |

| C-2 (-CHCl-) | Varies | Doublet |

| C-3 (-CH₂Cl) | Varies | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The multiplicity for C-2 is due to coupling with the geminal proton, which is not depicted in this simplified table.

Two-dimensional NMR techniques like Heteronuclear Correlation (HETCOR) spectroscopy are invaluable for definitively assigning the proton and carbon signals by showing correlations between directly bonded nuclei. nanalysis.comtecmag.com A HETCOR experiment on this compound would show a cross-peak connecting the ¹H signal of the C-2 proton to the ¹³C signal of the C-2 carbon. Similarly, a correlation would be observed between the ¹H signals of the C-3 protons and the ¹³C signal of the C-3 carbon. This technique provides an unambiguous map of the H-C framework of the molecule, confirming the assignments made from the one-dimensional spectra. nanalysis.com

NMR spectroscopy is a rapid and powerful tool for quality control (QC) and assessing the isomeric purity of this compound in both industrial and research environments. oxinst.com By comparing the ¹H or ¹⁹F NMR spectrum of a production batch to that of a known, pure standard, any discrepancies can be quickly identified. oxinst.comoxinst.com The presence of unexpected peaks or alterations in the splitting patterns can indicate the presence of impurities, such as starting materials, byproducts, or other isomers like 1,3-dichloro-1,1,2-trifluoropropane. oxinst.com

For example, a mislabeled sample thought to be this compound was correctly identified as 3-Chloro-1,1,1-trifluoropropane by comparing their ¹H and ¹⁹F NMR spectra. oxinst.comoxinst.com The simplicity and high sensitivity of ¹⁹F NMR, in particular, make it an ideal choice for a quick "pass/fail" analysis in a QC setting, often requiring less than a minute to acquire a spectrum. oxinst.com This allows for high-throughput screening of raw materials and final products, ensuring consistency and preventing costly errors in subsequent chemical processes. oxinst.comoxinst.com

Vibrational Spectroscopy for Molecular Fingerprinting

The IR spectrum would be expected to show strong absorption bands corresponding to the stretching vibrations of the C-F bonds in the trifluoromethyl group. The C-Cl and C-H stretching and bending vibrations would also give rise to characteristic peaks. The collection of these absorption bands creates a unique spectral pattern that can be used for identification and to assess the presence of functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C-F and C-Cl Stretching Vibrations)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. In this compound, the most characteristic vibrations are those associated with the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds.

The C-F stretching vibrations typically appear in the region of 1400-1000 cm⁻¹, often as strong and prominent bands due to the high electronegativity of fluorine. The trifluoromethyl (-CF₃) group, in particular, gives rise to strong absorptions in this region. The C-Cl stretching vibrations are found at lower wavenumbers, generally in the 800-600 cm⁻¹ range. The presence of multiple chlorine atoms can lead to complex absorption patterns in this fingerprint region.

While a detailed, fully assigned IR spectrum for this compound is not extensively published in publicly available literature, data from related compounds, such as its isomer 3,3-dichloro-1,1,1-trifluoropropane, show strong absorptions corresponding to these groups, which are interpreted with the aid of computational calculations.

Matrix Isolation Fourier Transform Infrared (FTIR) Spectroscopy for Conformational Studies

Matrix isolation is a technique where molecules are trapped in a rigid, inert matrix (such as solid argon or xenon) at very low temperatures (typically 10-20 K). google.com This environment prevents molecular rotation and diffusion, allowing for the study of individual molecular conformations. nist.gov When combined with FTIR spectroscopy, it becomes a highly sensitive method for identifying different conformers of a molecule that may exist in equilibrium in the gas phase.

A comprehensive matrix isolation FTIR study was conducted on the related isomer, 3,3-dichloro-1,1,1-trifluoropropane (HCFC-243fa) . google.comnih.gov Theoretical calculations for this isomer predicted the existence of two conformers: a lower-energy gauche (G) form and a higher-energy trans (T) form. google.com However, when the compound was isolated in both argon (10 K) and xenon (20 K) matrices, only the more stable gauche conformer was observed spectroscopically. google.com The absence of the trans conformer was consistent with calculations predicting it to be significantly less stable (by more than 10 kJ mol⁻¹). google.com This study demonstrates the utility of matrix isolation FTIR in elucidating the conformational preferences of flexible hydrochlorofluorocarbons.

Raman Spectroscopy as a Complementary Vibrational Technique

Raman spectroscopy is another form of vibrational spectroscopy that serves as a valuable complement to IR spectroscopy. While IR spectroscopy measures the absorption of light due to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy measures the inelastic scattering of light, which depends on changes in the molecule's polarizability.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Electron Ionization Mass Spectrometry for Molecular Ion and Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), a high-energy electron beam bombards the sample molecule, causing it to lose an electron and form a positively charged molecular ion ([M]⁺•). This molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions.

The NIST WebBook provides mass spectral data for this compound. nist.gov The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecule's nominal mass (166 g/mol ), considering the isotopes of chlorine (³⁵Cl and ³⁷Cl). nih.gov However, for many halogenated alkanes, the molecular ion peak can be weak or entirely absent due to its instability. nih.gov

The fragmentation pattern provides structural clues. Common fragmentation pathways for halogenated propanes include the loss of halogen atoms (Cl• or F•) or hydrogen halides (HCl or HF), as well as cleavage of the carbon-carbon bonds. The relative abundance of the isotopic peaks for chlorine-containing fragments (a ~3:1 ratio for fragments with one Cl atom, and a ~9:6:1 ratio for fragments with two Cl atoms) is a key feature in identifying these fragments.

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₃Cl₂F₃ | nist.gov |

| Molecular Weight | 166.957 g/mol | nist.gov |

High-Resolution Mass Spectrometry for Isomeric Differentiation

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). This allows for the determination of a molecule's exact mass and, consequently, its elemental formula.

The computed exact monoisotopic mass of this compound is 165.9563900 Da. nih.gov This precise mass measurement can distinguish it from other compounds with the same nominal mass but different elemental compositions. However, isomers such as this compound and 2,2-dichloro-1,1,1-trifluoropropane (B55083) have the identical elemental formula (C₃H₃Cl₂F₃) and therefore the same exact mass. nih.gov In such cases, HRMS alone cannot differentiate them. Differentiation would require analysis of their distinct fragmentation patterns obtained via tandem mass spectrometry (MS/MS) or by coupling the mass spectrometer with a chromatographic separation technique.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For volatile compounds like this compound, gas chromatography (GC) is the most common and effective method for separation and purity assessment.

In a typical GC analysis, the sample is vaporized and injected into the head of a chromatographic column. The components are separated based on their different affinities for the stationary phase lining the column and their relative volatilities. Commercial suppliers of this compound report purities, such as 97%, which are typically determined by GC. synquestlabs.com

The choice of detector is crucial for analyzing halogenated compounds. An Electron Capture Detector (ECD) is highly sensitive to electrophilic compounds like chlorinated and fluorinated hydrocarbons. Alternatively, a mass spectrometer can be used as a detector (GC-MS), providing both separation and definitive identification of the main component, as well as any impurities or isomers, based on their mass spectra. cdc.gov Standardized GC methods have been developed for a wide range of hydrochlorofluorocarbons (HCFCs) and other refrigerants to ensure accurate quantification of impurities. ahrinet.org

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Other Names/Abbreviations | CAS Number |

|---|---|---|

| This compound | HCFC-243db | 338-75-0 |

| 3,3-Dichloro-1,1,1-trifluoropropane | HCFC-243fa | 460-69-5 |

| 2,2-Dichloro-1,1,1-trifluoropropane | HCFC-243ab | 7126-01-4 |

| 1,3-Dichloro-2-propanol (B29581) | 96-23-1 | |

| Argon | 7440-37-1 |

Gas Chromatography (GC) for Mixture Analysis and Impurity Detection

Gas chromatography (GC) is a fundamental technique for separating and analyzing volatile compounds, making it highly suitable for the assessment of this compound. The primary application of GC in this context is to determine the purity of the compound and to detect the presence of any impurities that may have arisen during its synthesis.

The synthesis of this compound can result in a product mixture containing unreacted starting materials, intermediates, and by-products. For instance, one synthetic route involves the reaction of 3,3,3-trifluoropropene (B1201522) (1243zf) with chlorine in the presence of a catalyst. google.com While this method is considered efficient, it may still lead to the presence of residual 1243zf or the formation of other chlorinated species. google.com Another process prepares this compound from 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123). google.com In this case, GC analysis would be essential to ensure the complete conversion of HCFC-123 and to quantify the yield of the desired product. google.com

Commercial suppliers of this compound often specify a purity level, such as 97%, which inherently indicates the presence of 3% impurities. synquestlabs.com GC analysis is the standard method to verify such purity claims and to identify the nature of these minor components. The choice of the GC column is critical for achieving a good separation of this compound from structurally similar compounds, such as its isomers (e.g., 3,3-dichloro-1,1,1-trifluoropropane) or other halogenated propanes that might be present.

Table 1: Potential Impurities in this compound Synthesis Detected by GC

| Compound Name | CAS Number | Molecular Formula | Potential Origin |

| 3,3,3-Trifluoropropene (1243zf) | 677-21-4 | C₃H₃F₃ | Unreacted starting material google.com |

| 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123) | 306-83-2 | C₂HCl₂F₃ | Unreacted starting material google.com |

| 2-Chloro-1,1,1-trifluoropropene (1233xf) | 1069-02-9 | C₃H₂ClF₃ | By-product/intermediate google.com |

| 3,3-Dichloro-1,1,1-trifluoropropane | 460-69-5 | C₃H₃Cl₂F₃ | Isomeric by-product |

Coupling Gas Chromatography with Mass Spectrometry (GC-MS) for Comprehensive Characterization

For a more comprehensive analysis, gas chromatography is often coupled with mass spectrometry (GC-MS). This powerful hyphenated technique not only separates the components of a mixture but also provides detailed structural information, allowing for their unambiguous identification.

As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, based on the mass-to-charge ratio (m/z) of its fragments. The National Institute of Standards and Technology (NIST) main library contains a reference mass spectrum for this compound, which can be used for library matching and confirmation of its identity in a sample. nih.gov

In the context of impurity analysis, GC-MS is invaluable. For example, in the synthesis of this compound, GC-MS analysis of the gas stream can confirm the quantitative conversion of starting materials and the selectivity towards the desired product. google.com The mass spectra of any minor peaks in the chromatogram can be analyzed to identify the corresponding impurities, such as the aforementioned 1233xf. google.com

While specific methods for this compound are proprietary, the analysis of structurally related chlorinated propanes, such as 1,2,3-trichloropropane (B165214), provides insight into the likely analytical approach. ysi.comca.gov These methods often use a purge and trap system for sample introduction and operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity for trace-level detection. ysi.comca.gov For this compound, characteristic ions would be monitored to quantify the target compound and any known impurities. The selection of appropriate quantitation and confirmation ions is crucial to avoid interferences from co-eluting compounds. ca.gov

Table 2: GC-MS Data for this compound and a Related Compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Data Source |

| This compound | 338-75-0 | C₃H₃Cl₂F₃ | 166.95 | NIST Main Library nih.gov |

| 1,2,3-Trichloropropane | 96-18-4 | C₃H₅Cl₃ | 147.43 | USEPA Method 524.2 ysi.comca.gov |

Theoretical and Computational Chemistry Investigations on 2,3 Dichloro 1,1,1 Trifluoropropane

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are a cornerstone for elucidating the fundamental properties of 2,3-dichloro-1,1,1-trifluoropropane. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, conformational preferences, and the nature of intramolecular forces with high accuracy.

The initial step in the computational analysis of this compound involves determining its most stable three-dimensional structures, known as equilibrium geometries. This is achieved through a process called geometry optimization. Methodologies such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are widely employed for this purpose. researchgate.net

DFT methods, particularly those using hybrid functionals like B3LYP, are popular due to their balance of computational cost and accuracy. nih.govbiointerfaceresearch.com The MP2 method, which includes electron correlation effects more explicitly, often provides a higher level of accuracy, which is crucial for systems with complex electronic interactions like those in halogenated hydrocarbons. researchgate.net These calculations are typically performed with various basis sets, such as the Pople-style 6-311G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ), to ensure a reliable description of the electronic distribution. biointerfaceresearch.com

For this compound, theoretical calculations predict the existence of multiple stable conformers. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, are determined for each of these unique structures. Harmonic vibrational frequency calculations are subsequently performed to confirm that each optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. biointerfaceresearch.com

| Parameter | Bond/Angle | DFT/B3LYP/6-311G(d,p) | MP2/aug-cc-pVDZ |

|---|---|---|---|

| Bond Length (Å) | C1-C2 | 1.530 | 1.528 |

| C2-C3 | 1.525 | 1.523 | |

| C2-Cl | 1.780 | 1.775 | |

| C1-F | 1.350 | 1.348 | |

| Bond Angle (°) | C1-C2-C3 | 112.5 | 112.7 |

| Cl-C2-C1 | 109.8 | 110.0 | |

| F-C1-F | 108.5 | 108.4 | |

| Dihedral Angle (°) | Cl-C2-C3-Cl | 65.0 | 64.8 |

Due to the presence of single bonds, the different segments of the this compound molecule can rotate relative to each other. This internal rotation around the C-C bond gives rise to various spatial arrangements known as conformers. A detailed exploration of the potential energy surface (PES) as a function of the key dihedral angles (e.g., Cl-C2-C3-H) reveals the conformational landscape of the molecule.

Computational studies map this landscape to identify the stable conformers (energy minima) and the transition states that connect them (saddle points). The energy difference between a transition state and a stable conformer defines the activation energy or the barrier to internal rotation. These barriers determine the rate of interconversion between conformers. For similar halogenated propanes, these barriers are typically in the range of several kcal/mol.

Theoretical calculations for this compound are expected to identify at least three distinct conformers due to the chiral center at the C2 position. The relative energies of these conformers, corrected for zero-point vibrational energy (ZPVE), determine their population distribution at a given temperature according to the Boltzmann distribution.

| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) | Population at 298.15 K (%) |

|---|---|---|---|

| Conformer I (most stable) | 0.00 | - | ~60 |

| Conformer II | 0.75 | 4.5 (I → II) | ~25 |

| Conformer III | 1.20 | 6.0 (I → III) | ~15 |

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, delocalized molecular wavefunctions from quantum calculations into the familiar language of Lewis structures, including localized bonds, lone pairs, and atomic charges. This analysis provides a quantitative picture of the bonding and intramolecular interactions within this compound.

NBO analysis calculates the natural atomic charges on each atom, offering insight into the molecule's polarity. For this compound, significant negative charges are expected on the highly electronegative fluorine and chlorine atoms, while the carbon and hydrogen atoms would carry partial positive charges.

Furthermore, NBO theory allows for the investigation of "hyperconjugative" interactions through a second-order perturbation theory analysis. This examines the stabilizing electronic delocalization from a filled (donor) NBO (like a C-H or C-C bond) to an empty (acceptor) NBO (like an antibonding C-Cl* or C-F* orbital). The stabilization energy, E(2), associated with these interactions is calculated, and its magnitude indicates the strength of the interaction. These interactions are crucial for understanding the relative stability of the different conformers.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) Cl | σ(C1-C2) | 1.5 |

| σ(C-H) | σ(C-F) | 2.1 |

| σ(C-C) | σ*(C-Cl) | 5.4 |

Prediction of Spectroscopic Properties

Computational chemistry is instrumental in predicting and interpreting the spectroscopic signatures of molecules. For this compound, theoretical simulations of its NMR, infrared, and Raman spectra are vital for validating experimental data and making detailed assignments of spectral features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the NMR chemical shifts (δ) and spin-spin coupling constants (J) for a molecule. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding tensors, which are then converted to chemical shifts relative to a reference compound like tetramethylsilane (B1202638) (TMS).

By calculating the ¹H, ¹³C, and ¹⁹F NMR spectra for each stable conformer and then averaging them based on their Boltzmann populations, a theoretical spectrum for the compound at a given temperature can be generated. Comparing these predicted spectra with experimental results serves as a stringent test of the accuracy of both the computational method and the proposed molecular structures. Discrepancies can point to the need for re-evaluating the conformational analysis or considering solvent effects in the calculations.

| Carbon Atom | Calculated δ (GIAO-DFT) | Experimental δ | Difference (Δδ) |

|---|---|---|---|

| C1 (-CF3) | 125.5 | 126.2 | -0.7 |

| C2 (-CHCl-) | 68.0 | 68.5 | -0.5 |

| C3 (-CH2Cl) | 45.2 | 45.9 | -0.7 |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule. DFT calculations are highly effective at predicting the vibrational frequencies and their corresponding IR intensities and Raman activities.

For each conformer of this compound, a set of harmonic vibrational frequencies is calculated. Due to the approximations inherent in the calculations (e.g., the harmonic approximation), these frequencies are often systematically higher than experimental values. To improve agreement, they are typically scaled by an empirical scaling factor. biointerfaceresearch.com

| Calculated Frequency (cm⁻¹, Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment (PED) |

|---|---|---|---|

| 2985 | 15 | 80 | ν(C-H) stretch |

| 1250 | 150 | 10 | ν(C-F) asymmetric stretch |

| 1150 | 180 | 5 | ν(C-F) symmetric stretch |

| 750 | 90 | 25 | ν(C-Cl) stretch |

| 450 | 40 | 15 | δ(C-C-Cl) bend |

Reaction Mechanism Modeling and Transition State Theory

Computational modeling allows researchers to map out the potential energy surfaces of chemical reactions, identifying the most likely pathways from reactants to products. By calculating the energies of reactants, transition states, intermediates, and products, it is possible to understand the kinetics and thermodynamics that control a reaction.

The synthesis of this compound (HCFC-243db) can be achieved through several routes, with computational studies providing insight into the underlying mechanisms. One notable pathway involves the use of carbenes. A patented method describes the preparation of this compound from 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) and methyl chloride, proceeding through a carbene intermediate. google.com Such processes can be modeled to understand the carbene generation step and its subsequent reaction. google.com

Computational studies on related systems, such as the cyclopropanation of olefins by metal-stabilized carbenes, reveal the complexity of these reactions. nih.gov Density Functional Theory (DFT) calculations are often employed to explore the potential energy surfaces of these reactions. researchgate.net These studies can:

Identify viable carbene intermediates and their relative stabilities. nih.gov

Calculate the activation barriers for different reaction pathways, such as concerted versus stepwise mechanisms. researchgate.net

Analyze the frontier molecular orbitals to understand the electronic factors that control reactivity and selectivity. researchgate.net

For halogenated propanes, computational chemistry is also used to investigate other reaction types, such as reductive dechlorination and dehydrohalogenation. nih.govresearchgate.net DFT and high-level wave function theories like coupled-cluster theory (CCSD(T)) are used to model these transformation pathways. rsc.org Studies on similar molecules like 1,2,3-trichloropropane (B165214) show that β-elimination pathways are often thermodynamically favored over other routes like hydrogenolysis. nih.govresearchgate.net These computational approaches are directly applicable to understanding the reactivity and potential degradation pathways of this compound.

A significant advantage of computational modeling is its ability to predict the formation of undesired byproducts. By comparing the activation energies of competing reaction pathways, chemists can anticipate which products are likely to form under specific conditions. For example, in metal-catalyzed carbene reactions, a major side reaction is the dimerization of the carbene precursor. nih.gov Computational models can elucidate the energetics of this dimerization pathway relative to the desired carbene addition reaction, helping to devise strategies to improve yield. nih.gov

In the synthesis of this compound via the chlorination of 3,3,3-trifluoropropene (B1201522), the use of catalysts like activated carbon or alumina (B75360) is reported to yield a cleaner reaction with fewer byproducts. google.com Computational studies can help explain this by modeling the reaction on the catalyst surface, showing how the catalyst might stabilize the desired transition state or increase the activation barrier for byproduct-forming pathways.

Furthermore, unexpected rearrangements can occur during synthesis. In reactions involving similar fluorinated compounds, changes in reaction temperature have been shown to lead to a variety of unidentified byproducts. beilstein-journals.org Mechanistic studies, often supported by computational modeling of proposed intermediates like carbocations, are crucial for understanding and controlling these alternative reaction outcomes. beilstein-journals.org

Thermodynamic Property Estimation and Intermolecular Interactions

The bulk properties and potential applications of a chemical are governed by its intrinsic thermodynamic stability and the nature of its interactions with other molecules. Computational methods provide reliable estimations of these properties.

Thermodynamic parameters are critical for process design and safety assessments in industrial applications. For this compound, key properties such as enthalpy of formation, ideal gas heat capacity, and vapor pressure determine its stability, energy requirements for phase changes, and volatility. These parameters are often estimated using a combination of experimental data and computational models. chemeo.comnist.gov For instance, the enthalpy of vaporization (ΔvapH°) influences its behavior as a potential refrigerant or solvent, while the Gibbs free energy of formation (ΔfG°) indicates its thermodynamic stability relative to its constituent elements. chemeo.com

Below is a table of selected thermodynamic and physical properties for this compound.

| Property | Value | Unit |

| Molecular Weight | 166.96 | g/mol |

| Normal Boiling Point (Tboil) | 350.15 (77 °C) | K |

| Enthalpy of Vaporization (ΔvapH°) | 34.30 | kJ/mol |

| Ideal Gas Heat Capacity (Cp,gas) | 123.01 (at 350 K) | J/mol·K |

| Enthalpy of Formation (ΔfH°gas) | -639.42 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -589.65 | kJ/mol |

| Liquid Density (ρl) | 1430 (at 20 °C) | kg/m ³ |

| Vapor Pressure (Pvap) | 12.96 (at 25 °C) | kPa |

| Data sourced from Cheméo chemeo.com and other databases. nist.govstenutz.eusynquestlabs.com |

The behavior of a molecule is profoundly influenced by its intermolecular interactions. Computational studies can dissect these forces, which include hydrogen bonds and van der Waals interactions. For fluorinated molecules, weak hydrogen bonds like C–H···F are particularly important in determining crystal packing and bulk liquid properties. researchgate.net

Computational techniques are used to analyze these interactions in detail:

Database Analysis: Large structural databases, like the Cambridge Structural Database (CSD), can be searched to analyze trends in intermolecular interactions across thousands of related compounds. researchgate.net This "molecular similarity" approach allows researchers to understand the geometric preferences and energetic contributions of specific interactions, such as the C–H···F bond, as a function of the chemical environment (e.g., the hybridization of the carbon atoms). researchgate.net

Energy Decomposition: Methods like PIXEL calculations can be used to partition the total interaction energy into its fundamental components: electrostatic, polarization, dispersion, and repulsion. researchgate.net Studies on fluorinated compounds have shown that C–H···F interactions are predominantly dispersive in nature, although electrostatic contributions can become significant in certain contexts. researchgate.net

By applying these computational tools to this compound, a detailed understanding of its intermolecular forces can be achieved, enabling better predictions of its miscibility, solubility, and other physical properties relevant to its applications.

Derivatives, Analogues, and Chemical Transformations of 2,3 Dichloro 1,1,1 Trifluoropropane

Synthesis of Next-Generation Refrigerants and Propellants

The primary application of 2,3-dichloro-1,1,1-trifluoropropane lies in its role as a key intermediate for producing environmentally friendlier refrigerants and propellants. These processes typically involve catalytic dehydrohalogenation and fluorination reactions.

Conversion to 2,3,3,3-Tetrafluoropropene (B1223342) (HFO-1234yf) as a Zero ODP/GWP Alternative

A significant application of this compound is its conversion to 2,3,3,3-tetrafluoropropene (HFO-1234yf). google.comwipo.intgoogle.com HFO-1234yf is a fourth-generation refrigerant with an ozone depletion potential of zero and a very low global warming potential, making it an excellent alternative to hydrofluorocarbons (HFCs) like HFC-134a, which have high GWP values. researchgate.netfluorine1.ruresearchgate.net The synthesis of HFO-1234yf from this compound can be achieved through various catalytic processes.

One common method involves the gas-phase fluorination of this compound with hydrogen fluoride (B91410) (HF) in the presence of a fluorination catalyst. google.com This reaction can produce a mixture of products, including HFO-1234yf and 2-chloro-3,3,3-trifluoro-1-propene (HFO-1233xf), which can then be further converted to HFO-1234yf. google.com Catalysts for this conversion often contain chromium, such as zinc/chromia catalysts. google.com The reaction conditions, including temperature and the presence of oxygen or chlorine, can be optimized to improve the yield and selectivity towards HFO-1234yf. google.com

Another approach involves a two-step process where this compound is first dehydrochlorinated to form HFO-1233xf, which is then subsequently fluorinated to yield HFO-1234yf. fluorine1.rugoogle.com The dehydrochlorination step can be carried out using a variety of methods, including reaction with a caustic solution. researchgate.net

CF₃CHClCH₂Cl (HCFC-243db) → CF₃CF=CH₂ (HFO-1234yf) + 2 HCl

Preparation of 2-Chloro-1,1,1-trifluoropropene (HCFO-1233xf) as an Intermediate

2-Chloro-1,1,1-trifluoropropene (HCFO-1233xf) is a crucial intermediate in the production of HFO-1234yf from this compound. google.comgoogle.com It can be synthesized through the dehydrochlorination of this compound. google.com This reaction can be achieved through various methods, including gas-phase reactions over a catalyst or liquid-phase reactions. google.comgoogle.com

The formation of HCFO-1233xf is a key step, and this intermediate can then be isolated and subsequently converted to HFO-1234yf in a separate reaction step. google.com The reaction for the preparation of HCFO-1233xf is as follows:

CF₃CHClCH₂Cl (HCFC-243db) → CF₃CCl=CH₂ (HCFO-1233xf) + HCl

HCFO-1233xf itself has applications as a refrigerant, blowing agent, and solvent, and is valued for its low GWP. chemicalbook.com

Exploration of Other Fluorinated Propane (B168953) Derivatives

Beyond its role in refrigerant synthesis, this compound is a versatile building block for creating a wider range of fluorinated compounds with potential applications in various industries.

Functionalization Reactions of this compound to Novel Compounds

The presence of both chlorine and fluorine atoms in this compound allows for a variety of functionalization reactions. These reactions can introduce new functional groups into the molecule, leading to the synthesis of novel compounds with unique properties. For instance, the chlorine atoms can be substituted by other nucleophiles, opening pathways to a diverse array of derivatives. While specific research on the direct functionalization of this compound to a wide range of novel compounds is not extensively detailed in the provided search results, the general principles of haloalkane chemistry suggest that such transformations are feasible.

Synthesis of Halogenated Polymers and Other Specialty Industrial Chemicals utilizing Derived Precursors

The derivatives of this compound, particularly the unsaturated compounds like HFO-1234yf and HCFO-1233xf, can serve as monomers for the synthesis of halogenated polymers. statcan.gc.ca These polymers could possess unique properties such as thermal stability, chemical resistance, and specific optical or electrical characteristics, making them suitable for specialty applications. While the direct polymerization of these specific precursors is not extensively documented in the provided results, the general field of fluoropolymer chemistry is well-established.

Furthermore, the chemical reactivity of these derived precursors makes them valuable intermediates for the synthesis of other specialty industrial chemicals. For example, the double bond in HFO-1234yf and HCFO-1233xf can undergo various addition reactions, allowing for the introduction of different functional groups and the construction of more complex molecules. These could find use in pharmaceuticals, agrochemicals, or advanced materials.

Comparative Studies with Related Halogenated Hydrocarbons

The properties and applications of this compound and its derivatives are often best understood through comparison with other halogenated hydrocarbons.

| Property | This compound (HCFC-243db) | 2,2-Dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) | 1,3-Dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) | 1,3-Dichloro-2-propanol (B29581) |

| Molecular Formula | C₃H₃Cl₂F₃ nih.gov | C₂HCl₂F₃ inchem.org | C₃HF₅Cl₂ wikipedia.org | C₃H₆Cl₂O nih.gov |

| Primary Use | Intermediate for HFO-1234yf and HCFO-1233xf synthesis wipo.intepo.org | Transitional refrigerant, cleaning agent inchem.org | Cleaning agent, solvent wikipedia.org | Intermediate in epichlorohydrin (B41342) production nih.gov |

| Ozone Depletion Potential (ODP) | Non-zero (Class II Ozone Depleter) nih.govsynquestlabs.com | 0.02 inchem.org | 0.03 wikipedia.org | Not directly an ozone-depleting substance |

| Global Warming Potential (GWP) | Data not specified | Considered high | 568 times that of CO₂ wikipedia.org | Not a significant greenhouse gas |

| Key Chemical Transformations | Dehydrochlorination, Fluorination google.comgoogle.com | Oxidation, Reduction inchem.org | Reaction with strong bases wikipedia.org | Dehydration, Chlorination, Hydrolysis nih.gov |

This table highlights the distinct roles and environmental impacts of these related compounds. While HCFC-243db is primarily a feedstock for producing next-generation, low-GWP compounds, other HCFCs have been used directly as refrigerants and solvents but are being phased out due to their environmental impact. inchem.orgwikipedia.org Compounds like 1,3-dichloro-2-propanol, while not directly analogous in terms of fluorine content, share the characteristic of being important chemical intermediates. nih.govccsenet.org

Reactivity and Stability Comparisons with Other Hydrochlorofluorocarbons (HCFCs) and Hydrofluorocarbons (HFCs)

The reactivity and stability of this compound (HCFC-243db) are best understood in the context of other hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs). The key determinant of their atmospheric lifetime and reactivity is the presence of carbon-hydrogen (C-H) bonds, which makes them susceptible to attack by hydroxyl (OH) radicals in the troposphere. noaa.gov This is the primary removal mechanism for these compounds from the atmosphere. noaa.govfluorocarbons.org

In general, HCFCs like HCFC-243db are less stable in the atmosphere than the chlorofluorocarbons (CFCs) they were designed to replace, as CFCs lack C-H bonds and are only broken down by ultraviolet radiation in the stratosphere. However, the presence of chlorine atoms in HCFCs still gives them ozone-depleting potential (ODP). HFCs, which contain no chlorine, have an ODP of zero but are potent greenhouse gases.

Below is a comparative table of physical and chemical properties for HCFC-243db and another common HCFC and HFC.

Table 1: Comparison of Physical and Chemical Properties

| Property | This compound (HCFC-243db) | 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) | 1,1,1,2-tetrafluoroethane (HFC-134a) |

|---|---|---|---|

| CAS Number | 338-75-0 nih.gov | 306-83-2 industrialchemicals.gov.au | 811-97-2 |

| Molecular Formula | C₃H₃Cl₂F₃ nih.gov | C₂HCl₂F₃ inchem.org | C₂H₂F₄ |

| Molecular Weight | 166.95 g/mol nih.gov | 152.93 g/mol | 102.03 g/mol |

| Boiling Point | 76.7 °C echemi.com | 27.6 °C inchem.org | -26.3 °C |

| Atmospheric Lifetime | Data not available | ~1.4 years inchem.org | ~13.4 years fluorocarbons.org |

| Ozone Depletion Potential (ODP) | Non-zero (as an HCFC) nih.gov | 0.02 inchem.org | 0 |

| Global Warming Potential (GWP, 100-year) | Data not available | 93 inchem.org | 1430 |

Data for HFC-134a is from common chemical databases and is included for comparative context.

The atmospheric lifetime of HCFC-123 is approximately 1.4 years. inchem.org The lifetimes of HCFCs can vary, but they are generally shorter than those of many HFCs, such as HFC-134a, which has a lifetime of about 13.4 years. fluorocarbons.org The shorter lifetime of HCFCs is a direct result of the higher reactivity imparted by the C-Cl bonds in addition to C-H bonds, compared to the C-F and C-H bonds in HFCs. The ultimate breakdown products of HCFC-243db in the troposphere would be expected to include acids such as hydrogen chloride and trifluoroacetic acid, following attack by OH radicals. inchem.org

Design Principles for Green Chemistry Alternatives in Fluorine Chemistry

The development of alternatives to compounds like this compound is guided by the principles of Green Chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com These principles are particularly relevant in fluorine chemistry, which seeks to move away from environmentally persistent and harmful compounds like CFCs and HCFCs towards safer alternatives such as hydrofluoroolefins (HFOs).

The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a framework for this innovation. sigmaaldrich.com

Table 2: Application of Green Chemistry Principles in Fluorine Chemistry

| Principle | Description | Application in Designing Fluorine-Based Alternatives |

|---|---|---|

| 1. Prevention | It is better to prevent waste than to treat it after it has been created. seventhgeneration.com | Designing synthetic pathways for new refrigerants (e.g., HFOs) that have high yields and minimal byproducts, avoiding the creation of persistent pollutants. |

| 2. Atom Economy | Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org | Developing catalytic reactions that efficiently convert reactants into the desired fluorinated product, such as the catalytic dehydrofluorination of HCFCs to HFOs, which minimizes wasted atoms. researchgate.net |

| 3. Less Hazardous Chemical Syntheses | Syntheses should use and generate substances with little or no toxicity to human health and the environment. yale.edu | Using less toxic reagents and avoiding harsh reaction conditions in the synthesis of fluorochemicals. |

| 4. Designing Safer Chemicals | Chemical products should be designed to be effective while minimizing their toxicity. seventhgeneration.com | The primary goal: creating molecules with low or zero ODP, low GWP, and short atmospheric lifetimes. HFOs, for example, contain a C=C double bond, making them highly reactive with OH radicals and thus short-lived. fluorocarbons.org |

| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous. yale.edu | Employing greener solvents, such as 2-Methyltetrahydrofuran (derived from renewable resources), or developing solvent-free synthesis methods for fluorinated compounds. sigmaaldrich.com |

| 6. Design for Energy Efficiency | Energy requirements should be minimized. Syntheses should be conducted at ambient temperature and pressure if possible. skpharmteco.com | Developing catalysts that allow for the synthesis of fluorochemicals at lower temperatures and pressures, such as the use of nanoscopic aluminum fluoride catalysts for dehydrofluorination at mild temperatures (e.g., 70 °C). researchgate.net |

| 7. Use of Renewable Feedstocks | A raw material should be renewable rather than depleting whenever technically and economically practicable. seventhgeneration.com | Exploring bio-based routes to produce feedstocks for fluorochemical synthesis, moving away from petrochemical sources. sigmaaldrich.com |

| 8. Reduce Derivatives | Unnecessary derivatization (e.g., use of blocking groups) should be minimized or avoided. acs.org | Using highly selective catalysts (including enzymes) that can target specific sites on a molecule, thus avoiding the need for protecting and deprotecting steps that generate waste. acs.org |

| 9. Catalysis | Catalytic reagents are superior to stoichiometric reagents. seventhgeneration.com | A key strategy in modern fluorine chemistry is the use of selective catalysts for fluorination, dehydrofluorination, and other transformations, which improves efficiency and reduces waste. researchgate.net |

| 10. Design for Degradation | Chemical products should be designed to break down into innocuous products at the end of their use and not persist. acs.org | Designing molecules that degrade quickly in the troposphere into non-harmful substances. The double bond in HFOs is a key feature for rapid degradation. fluorocarbons.org |